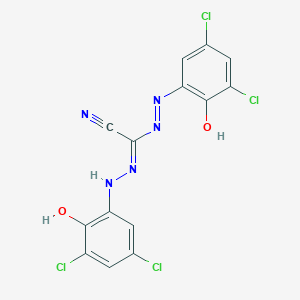![molecular formula C₁₂H₁₀KO₄S B1142336 Potassium [1,1'-biphenyl]-2-yl sulfate CAS No. 854243-47-3](/img/structure/B1142336.png)
Potassium [1,1'-biphenyl]-2-yl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [1,1’-biphenyl]-2-yl sulfate is an organic compound that features a biphenyl structure with a sulfate group attached to one of the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [1,1’-biphenyl]-2-yl sulfate typically involves the sulfonation of biphenyl followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: Biphenyl is reacted with sulfuric acid to introduce a sulfonic acid group, forming [1,1’-biphenyl]-2-sulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with potassium hydroxide to form potassium [1,1’-biphenyl]-2-yl sulfate.
Industrial Production Methods
Industrial production of potassium [1,1’-biphenyl]-2-yl sulfate may involve similar steps but on a larger scale. The process typically includes:
Continuous Sulfonation: Using a continuous reactor to sulfonate biphenyl with sulfuric acid.
Neutralization and Crystallization: The sulfonic acid is neutralized with potassium hydroxide, and the product is crystallized from the solution.
化学反応の分析
Types of Reactions
Potassium [1,1’-biphenyl]-2-yl sulfate can undergo various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The biphenyl moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the sulfate group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the biphenyl rings.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the biphenyl rings.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield biphenyl-2-ol.
Oxidation: Oxidation can lead to the formation of biphenyl quinones.
Reduction: Reduction can result in the formation of partially or fully hydrogenated biphenyl derivatives.
科学的研究の応用
Potassium [1,1’-biphenyl]-2-yl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other biphenyl derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of potassium [1,1’-biphenyl]-2-yl sulfate involves its interaction with various molecular targets. The sulfate group can participate in ionic interactions, while the biphenyl structure can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
類似化合物との比較
Similar Compounds
- Potassium [1,1’-biphenyl]-4-sulfonate
- Potassium phenyl sulfate
- Potassium benzene-1,2-disulfonate
Uniqueness
Potassium [1,1’-biphenyl]-2-yl sulfate is unique due to the specific position of the sulfate group on the biphenyl structure, which can influence its reactivity and interactions compared to other similar compounds. This positional difference can result in distinct chemical and biological properties, making it valuable for specific applications.
特性
IUPAC Name |
potassium;(2-phenylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKQTFJBSPXPGV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
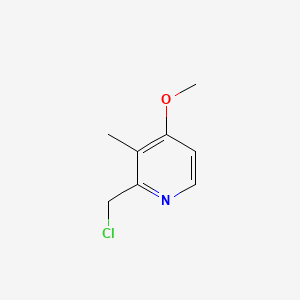
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)
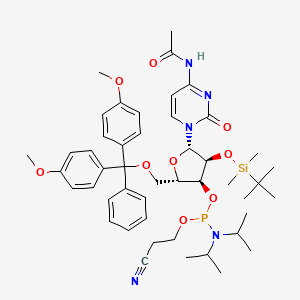

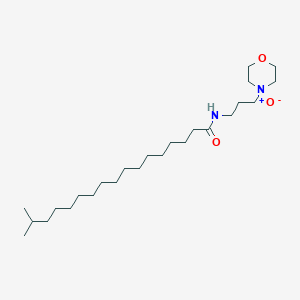
![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
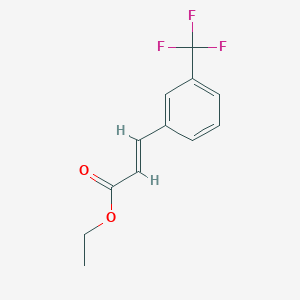
![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)
